molecular formula C13H19BrN2O2S B12302025 Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B12302025
M. Wt: 347.27 g/mol
InChI Key: MEQIAYBXJOZQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H19BrN2O2S. It is a piperidine derivative that contains a bromothiazole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 4-bromothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiazolidines.

Scientific Research Applications

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of the bromothiazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-10(14)8-19-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQIAYBXJOZQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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